Cas no 159832-34-5 (3-(Benzyloxy)-4-hydroxybenzoic acid)
3-(Benzyloxy)-4-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Benzyloxy)-4-hydroxybenzoic acid
- 4-hydroxy-3-phenylmethoxybenzoic acid
- YEFZIBGGMNFCBS-UHFFFAOYSA-N
- 3-(Benzyloxy)-4-hydroxybenzoicacid
- D86738
- CHEMBL130260
- SCHEMBL3960943
- BDBM50038195
- 3-Benzyloxy-4-hydroxy-benzoic acid
- 3-benzyloxy-4-hydroxybenzoic acid
- Benzoic acid, 4-hydroxy-3-(phenylmethoxy)-
- 159832-34-5
- AKOS022187109
- AS-65455
-
- MDL: MFCD23110928
- Inchi: 1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
- InChI Key: YEFZIBGGMNFCBS-UHFFFAOYSA-N
- SMILES: O(C1C(=CC=C(C(=O)O)C=1)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 244.07355886g/mol
- Monoisotopic Mass: 244.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66.8Ų
3-(Benzyloxy)-4-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092883-1g |
3-(Benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 95% | 1g |
748.80 USD | 2021-06-17 | |
| Crysdot LLC | CD12136948-1g |
3-(Benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 95+% | 1g |
$713 | 2024-07-23 | |
| A2B Chem LLC | AA82007-1mg |
3-(Benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 1mg |
$73.00 | 2024-04-20 | ||
| A2B Chem LLC | AA82007-2mg |
3-(Benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 2mg |
$86.00 | 2024-04-20 | ||
| A2B Chem LLC | AA82007-3mg |
3-(Benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 3mg |
$105.00 | 2024-04-20 | ||
| A2B Chem LLC | AA82007-5mg |
3-(Benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 5mg |
$118.00 | 2024-04-20 | ||
| A2B Chem LLC | AA82007-10mg |
3-(Benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 10mg |
$135.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | D657718-1g |
3-(benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 95% | 1g |
$265 | 2025-02-21 | |
| eNovation Chemicals LLC | D657718-1g |
3-(benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 95% | 1g |
$265 | 2025-02-25 | |
| eNovation Chemicals LLC | D657718-1g |
3-(benzyloxy)-4-hydroxybenzoic acid |
159832-34-5 | 95% | 1g |
$265 | 2024-05-24 |
3-(Benzyloxy)-4-hydroxybenzoic acid Suppliers
3-(Benzyloxy)-4-hydroxybenzoic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-(Benzyloxy)-4-hydroxybenzoic acid
3-(Benzyloxy)-4-hydroxybenzoic acid (CAS No. 159832-34-5): A Comprehensive Overview
3-(Benzyloxy)-4-hydroxybenzoic acid, identified by its CAS number 159832-34-5, is a significant compound in the field of pharmaceutical and chemical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The benzyloxy and hydroxy functional groups present in its molecular structure contribute to its versatility, making it a valuable candidate for further exploration and utilization.
The compound's molecular formula, C14H13O4, reflects its composition of carbon, hydrogen, and oxygen atoms. The presence of both benzyloxy and hydroxy groups suggests that this molecule may exhibit a range of chemical behaviors, including interactions with biological targets. Such characteristics are particularly intriguing for researchers exploring new therapeutic agents and materials.
In recent years, the interest in 3-(Benzyloxy)-4-hydroxybenzoic acid has been fueled by its potential role in drug development. Studies have begun to uncover its pharmacological properties, which may make it a promising intermediate in the synthesis of more complex molecules. The hydroxybenzoic acid moiety is well-known for its presence in various natural products and pharmaceuticals, often contributing to their bioactivity.
The benzyloxy group, on the other hand, can enhance the solubility and stability of molecules, making them more suitable for formulation into drugs. This combination of features positions 3-(Benzyloxy)-4-hydroxybenzoic acid as a compound of great interest for medicinal chemists. Furthermore, its potential applications extend beyond pharmaceuticals into the realm of materials science, where it could be used in the development of novel polymers or coatings.
Recent research has also highlighted the compound's significance in the context of natural product-inspired drug design. The structural motifs found in 3-(Benzyloxy)-4-hydroxybenzoic acid are reminiscent of many bioactive compounds isolated from plants and microorganisms. By leveraging these natural templates, scientists aim to develop new drugs with improved efficacy and reduced side effects.
The hydroxyl group in 3-(Benzyloxy)-4-hydroxybenzoic acid plays a crucial role in its reactivity and interaction with biological systems. This group can participate in hydrogen bonding, both as a donor and an acceptor, which is essential for many biological processes. Consequently, derivatives of this compound may exhibit enhanced binding affinity to target proteins or enzymes, making them more effective as therapeutic agents.
In addition to its pharmacological potential, 3-(Benzyloxy)-4-hydroxybenzoic acid has been studied for its antioxidant properties. The hydroxyl group is known to be a key player in antioxidant activity, as it can scavenge free radicals and protect cells from oxidative damage. This property makes the compound a candidate for use in anti-aging creams or other cosmetic formulations aimed at preserving skin health.
The synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid involves several steps that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of 4-hydroxybenzoic acid with benzyl alcohol under acidic or basic conditions. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, paving the way for larger-scale applications.
The growing body of research on 3-(Benzyloxy)-4-hydroxybenzoic acid underscores its importance as a versatile building block in chemical synthesis. Its unique combination of functional groups makes it suitable for a wide range of applications, from drug development to materials science. As scientists continue to explore its properties and potential uses, this compound is likely to play an increasingly significant role in various scientific endeavors.
In conclusion, 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS No. 159832-34-5) is a multifaceted compound with broad applications across multiple fields. Its structural features and chemical properties make it an attractive candidate for further research and development. As our understanding of this molecule grows, so too will its impact on science and industry.
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